molecular formula C12H12BrNO3 B1414633 Ethyl 4-bromo-2-cyano-5-methoxyphenylacetate CAS No. 1806852-88-9

Ethyl 4-bromo-2-cyano-5-methoxyphenylacetate

Cat. No.: B1414633
CAS No.: 1806852-88-9
M. Wt: 298.13 g/mol
InChI Key: HUQOUZGJLOBBRT-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-cyano-5-methoxyphenylacetate is an organic compound with the molecular formula C12H12BrNO3 It belongs to the class of phenylacetates and is characterized by the presence of a bromine atom, a cyano group, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-2-cyano-5-methoxyphenylacetate typically involves the bromination of a suitable precursor, followed by esterification and nitrile formation. One common method involves the bromination of 4-methoxyphenylacetic acid, followed by the introduction of a cyano group through a nucleophilic substitution reaction. The final step involves esterification with ethanol under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2-cyano-5-methoxyphenylacetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenylacetates.

    Reduction: Formation of ethyl 4-amino-2-cyano-5-methoxyphenylacetate.

    Oxidation: Formation of ethyl 4-bromo-2-cyano-5-hydroxyphenylacetate.

Scientific Research Applications

Ethyl 4-bromo-2-cyano-5-methoxyphenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-2-cyano-5-methoxyphenylacetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of functional groups like the cyano and methoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-bromo-4-cyano-5-methoxyphenylacetate
  • Ethyl 4-bromo-2-cyano-5-hydroxyphenylacetate
  • Ethyl 4-bromo-2-cyano-5-ethoxyphenylacetate

Uniqueness

Ethyl 4-bromo-2-cyano-5-methoxyphenylacetate is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of the bromine atom and the cyano group makes it a versatile intermediate for further chemical modifications, while the methoxy group can influence its solubility and reactivity.

Properties

IUPAC Name

ethyl 2-(4-bromo-2-cyano-5-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3/c1-3-17-12(15)6-8-5-11(16-2)10(13)4-9(8)7-14/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQOUZGJLOBBRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1C#N)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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